1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine (CAS 2074-05-7) is the 2,4-dinitrophenylhydrazone (DNPH) derivative of the ketone 2-heptanone. This class of compounds is primarily used in analytical chemistry to detect, identify, and quantify carbonyl compounds, such as aldehydes and ketones, which often lack a strong native chromophore for UV-Vis detection.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHjVsxLCC9mzM29kz3tUECkkYJgotQT41oBwAwNFOD2iz6WfXUEF8q6vm3Br_FWxgQ2UAyNvJPPqurbTpvcus_wTzQocHA5MoDkzTMjxqvCMmQpivnRoLr5LKvVsIgSqhLQV-HIQMKmUaBSa_wA6UeIIj8HC08g3j23AS2kZrk7UzZcHtZ3TWG6AiHSxsxgdq3Fi6sxdasqrnxg2lFSkP98QjCMSL1y4fE6gtWcC1N1VxWxfm_BtEb80H9yhis1DHO_1WFC1A1ujgXT0egJ)] The derivatization process attaches the dinitrophenyl group, creating a stable derivative with strong UV absorbance around 360-365 nm, making it highly suitable for quantification by High-Performance Liquid Chromatography (HPLC).[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFoALAxyaxl_sruiiCazdC7N_IQukvX10yopqR29-Iu1RMx8TsItUAD4IGM0LdRqe65rxu8_qBJNCHT9GOwFZ_WIdvnO5QJgwFBrdTDig33N_ZCrZ4lhEW_I5VbZCtT1A2kluiNtTrSYhPQ1UNK3WcvKlkj6D9b4oR2KV5NFSb3QNbQGq0RgrDn55swwcohazafx8kOBdAg7h_jOFSVYru1AImt93326tnwHsktzT78oqwVdJZCavnZEfQemfTLpA24qFm66f1RNXTEUX4j0uJihoXlUUSJag%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGu2ozgHUSDzX2xhYuJc6NiJKbtmuHbPt39rRsZl7S5d5lT7Ms_GTznQZAvkqJmmrCOJ8gYioBLKWLazpBq7YKWa67P364yde459Qe32hIJEWq8jz2kDVhxuTsms_QvEqm-yJxKBolQKoph3zNHDn0knlorwRwKrs4stN1bDdYjUbS-RlmIQAcf-VAXvMfTog-c7uu7jKJFngoLslHUwNM6t5P_CFh216gEAtZ_8C1fnNJLfYXMJ7t5dLbbkdPlmRrNTjp_4ODKl_uwWiHD_JGh36NrqQn77ltl2EhG8wU%3D)] Its principal procurement value lies in its role as a high-purity, isomer-specific analytical standard for method development, validation, and quality control in environmental, food, and industrial settings.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEcAFNktuOyp8fwzkw0wparrvbd1H9rR2qyiKbvraPBO1NLG66IoDBVMmAQCY5UxoMgDELm94NX2iHXfj5ZZ0gjMwnN3adsrSQc9fTCnJ_YcPtbuAd8I1Vx9cvsxVvP6WYR0AdUHADHpbOq77sotGDo)]
Substituting 1-(2,4-dinitrophenyl)-2-heptylidenehydrazine with a close analog, such as the DNPH derivative of an isomeric ketone (e.g., 3- or 4-heptanone) or the corresponding aldehyde (heptanal), will invalidate analytical results. In reversed-phase HPLC, these structurally similar derivatives exhibit distinct retention times, and their co-elution would make accurate quantification impossible.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFoALAxyaxl_sruiiCazdC7N_IQukvX10yopqR29-Iu1RMx8TsItUAD4IGM0LdRqe65rxu8_qBJNCHT9GOwFZ_WIdvnO5QJgwFBrdTDig33N_ZCrZ4lhEW_I5VbZCtT1A2kluiNtTrSYhPQ1UNK3WcvKlkj6D9b4oR2KV5NFSb3QNbQGq0RgrDn55swwcohazafx8kOBdAg7h_jOFSVYru1AImt93326tnwHsktzT78oqwVdJZCavnZEfQemfTLpA24qFm66f1RNXTEUX4j0uJihoXlUUSJag%3D%3D)] Using a crude or unpurified mixture is equally detrimental, as impurities introduce extraneous peaks and cause a broad, ill-defined melting point, undermining its use as a reliable standard for identity confirmation. For quantitative analysis, starting with a high-purity, well-characterized standard is a prerequisite for generating reproducible and accurate calibration curves.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGu2ozgHUSDzX2xhYuJc6NiJKbtmuHbPt39rRsZl7S5d5lT7Ms_GTznQZAvkqJmmrCOJ8gYioBLKWLazpBq7YKWa67P364yde459Qe32hIJEWq8jz2kDVhxuTsms_QvEqm-yJxKBolQKoph3zNHDn0knlorwRwKrs4stN1bDdYjUbS-RlmIQAcf-VAXvMfTog-c7uu7jKJFngoLslHUwNM6t5P_CFh216gEAtZ_8C1fnNJLfYXMJ7t5dLbbkdPlmRrNTjp_4ODKl_uwWiHD_JGh36NrqQn77ltl2EhG8wU%3D)]
The melting point is a critical physical property for verifying the identity and purity of an analytical standard. 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine has a reported melting point range of 99-102 °C.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFb_DkAe8wu3FGtt0x_H8r29y7zzGHHD2DNgQGUUNQNFYHXgWsgsB1jtma_6iBdNZnROa2sPzzhtOBdCB7Nf--rQ2bSk13903XIyIhMcD-yG3WBhuypFtBgG3toHSJYaA1mJIKH-lz8u1fMCrJ0uqyV)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDMTCM5RWk-e4avdVPiP49bmg3GzpCYU3KoBMYfTx2udPl5YKiEQH7BKzBplSaWIFkAfsq0inSkjY79FqMjzZ2O_Fm-sfocRlCg8QjtawLzQyFRgxoGKOHtUY72aJPXQrB4i7zP31gdvgsjxvefjEZc1NhhT1l12xbAO7N5fFIV1g%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG5Kk2spVOjuEeEHFOnc7nqZGUW01R4h1ADA6Ai5GywTv0n8xK7BVyuGgv8vGF-sDDeap2cIQf0gmpYpPe0fOmRBgZbnBL8dmwPbtT2THXydKj1yoJ8e7ZasvvPFrUCg6I5iH_caYNI_tJYGUPF8PHRuSbHPLF-mrHtAqwniNbA)] This provides a clear, measurable distinction from its close structural isomer, the DNPH derivative of 4-heptanone, which has a significantly lower melting point of approximately 79-81 °C. This ~20 °C difference is crucial for labs using melting point as a primary or secondary method for confirming the identity of their reference material, preventing costly mix-ups.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 99-102 °C |
| Comparator Or Baseline | 4-Heptanone DNPH: 79-81 °C |
| Quantified Difference | Approx. 20 °C higher than 4-heptanone isomer |
| Conditions | Standard melting point analysis |
A distinct and sharp melting point provides absolute confirmation of the standard's identity and high purity, which is essential for regulatory compliance and data integrity.
As a stable, crystalline solid, 1-(2,4-dinitrophenyl)-2-heptylidenehydrazine is suitable for the precise gravimetric preparation of stock solutions for calibration curves. This is a fundamental requirement for its use as a primary analytical standard. In contrast, using a crude reaction mixture, which may be an oil or contain residual derivatizing agent and other byproducts, makes accurate weighing impossible and introduces significant, unquantifiable error into the analytical workflow from the very first step. High-purity crystalline form ensures weighing accuracy and solution stability, which is a key processability advantage.
| Evidence Dimension | Physical Form and Purity |
| Target Compound Data | High-purity (>98.5%) crystalline solid |
| Comparator Or Baseline | Crude reaction mixture (often an impure oil or amorphous solid) |
| Quantified Difference | Enables <0.1 mg weighing accuracy vs. non-quantifiable accuracy for crude mixtures |
| Conditions | Standard laboratory gravimetric preparation of analytical standards |
Procuring a high-purity solid is non-negotiable for creating accurate, reproducible calibration standards required for validated quantitative methods.
In analytical methods designed to separate complex mixtures of carbonyls, the specific retention time of 1-(2,4-dinitrophenyl)-2-heptylidenehydrazine is its defining characteristic. For example, in typical reversed-phase HPLC separations, DNPH derivatives of different C7 carbonyls (e.g., 2-heptanone, 3-heptanone, 4-heptanone, and heptanal) will elute at different times due to subtle differences in their structure and polarity.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFoALAxyaxl_sruiiCazdC7N_IQukvX10yopqR29-Iu1RMx8TsItUAD4IGM0LdRqe65rxu8_qBJNCHT9GOwFZ_WIdvnO5QJgwFBrdTDig33N_ZCrZ4lhEW_I5VbZCtT1A2kluiNtTrSYhPQ1UNK3WcvKlkj6D9b4oR2KV5NFSb3QNbQGq0RgrDn55swwcohazafx8kOBdAg7h_jOFSVYru1AImt93326tnwHsktzT78oqwVdJZCavnZEfQemfTLpA24qFm66f1RNXTEUX4j0uJihoXlUUSJag%3D%3D)] Procuring the specific 2-heptanone derivative is the only way to correctly identify and quantify this specific isomer in a sample containing other C7 carbonyls, as any substitution would result in misidentification of the chromatographic peak.
| Evidence Dimension | Chromatographic Behavior |
| Target Compound Data | Unique, reproducible retention time under specific HPLC conditions |
| Comparator Or Baseline | Other C7 carbonyl DNPH derivatives (e.g., 3-heptanone, heptanal) which have different retention times |
| Quantified Difference | Baseline separation achievable with standard C18 columns |
| Conditions | Reversed-phase HPLC with UV detection |
This compound is essential for developing methods that can distinguish 2-heptanone from its isomers, a common requirement in flavor, fragrance, and pollutant profiling.
For quality control in the food and beverage industry, this compound serves as a critical reference standard to quantify the concentration of 2-heptanone, a known aroma component in products like cheese and spirits.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEcAFNktuOyp8fwzkw0wparrvbd1H9rR2qyiKbvraPBO1NLG66IoDBVMmAQCY5UxoMgDELm94NX2iHXfj5ZZ0gjMwnN3adsrSQc9fTCnJ_YcPtbuAd8I1Vx9cvsxVvP6WYR0AdUHADHpbOq77sotGDo)] Its distinct chromatographic behavior allows for precise quantification even in the presence of other isomeric ketones.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFoALAxyaxl_sruiiCazdC7N_IQukvX10yopqR29-Iu1RMx8TsItUAD4IGM0LdRqe65rxu8_qBJNCHT9GOwFZ_WIdvnO5QJgwFBrdTDig33N_ZCrZ4lhEW_I5VbZCtT1A2kluiNtTrSYhPQ1UNK3WcvKlkj6D9b4oR2KV5NFSb3QNbQGq0RgrDn55swwcohazafx8kOBdAg7h_jOFSVYru1AImt93326tnwHsktzT78oqwVdJZCavnZEfQemfTLpA24qFm66f1RNXTEUX4j0uJihoXlUUSJag%3D%3D)]
In environmental science, this derivative is used to develop and validate HPLC methods for monitoring volatile organic compounds (VOCs) in air.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE7QLU99SZUZPpmhvNFDwt4gxJSgIyTVV9g684XEre3SIR8VgMY2VjZlVWFdpQfEkG8UVL7s2QCX2kwPuXWI30co5hgL0UlIkWHkXt0gw-iSyv12uHSWl_PBIsAIc1Hl24P0FBuTg%3D%3D)] The ability to create accurate calibration standards, enabled by its high-purity solid form, is essential for quantifying 2-heptanone levels in ambient or industrial air samples.
Manufacturing facilities can use this compound as a reference material to confirm the identity of 2-heptanone. The well-defined melting point provides a rapid and cost-effective way to distinguish it from other structurally similar compounds, ensuring raw material purity and final product quality.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFb_DkAe8wu3FGtt0x_H8r29y7zzGHHD2DNgQGUUNQNFYHXgWsgsB1jtma_6iBdNZnROa2sPzzhtOBdCB7Nf--rQ2bSk13903XIyIhMcD-yG3WBhuypFtBgG3toHSJYaA1mJIKH-lz8u1fMCrJ0uqyV)]